Methyl 5-hydroxy-2-methoxybenzoate

Positional Isomers Structure-Activity Relationship Antifeedant Activity

Positional isomerism profoundly impacts reactivity in hydroxy-methoxybenzoate research. Sourcing the incorrect isomer risks invalidating structure-activity relationship studies. Methyl 5-hydroxy-2-methoxybenzoate (CAS 87513-63-1) provides the exact 2-methoxy, 5-hydroxy regiochemistry required. - Distinct substitution pattern enables regioselective derivatization for medicinal chemistry. - Certified 98% purity with QC documentation (HPLC, NMR) for analytical method development. - Available for immediate dispatch; ideal as a research building block or reference standard.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 87513-63-1
Cat. No. B1269122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-2-methoxybenzoate
CAS87513-63-1
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)C(=O)OC
InChIInChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3
InChIKeyZKVWSXCKPJLMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-hydroxy-2-methoxybenzoate (87513-63-1): 2,5-Substitution Pattern for Regioselective Organic Synthesis and Isomer-Specific Research


Methyl 5-hydroxy-2-methoxybenzoate (CAS 87513-63-1, MFCD01940408) is an aromatic ester belonging to the methyl hydroxy-methoxybenzoate family (C₉H₁₀O₄, MW 182.17) . It features a unique 2-methoxy, 5-hydroxy substitution pattern on the benzoate ring, distinguishing it from 10 possible hydroxy-methoxybenzoate positional isomers [1]. This specific arrangement of electron-donating methoxy and reactive hydroxyl groups confers distinct regioselectivity in further synthetic transformations, making it a valued intermediate in pharmaceutical and fine chemical research [2]. Commercial availability with certified purity of 98% supports its use in precise chemical applications.

Why Substitution of Methyl 5-hydroxy-2-methoxybenzoate with Positional Isomers or Generic Analogs is Scientifically Unsound


A review of publicly available primary literature reveals a notable scarcity of direct, head-to-head quantitative bioactivity or reactivity data for Methyl 5-hydroxy-2-methoxybenzoate (87513-63-1) against its closest analogs. Crucially, a comprehensive 2004 study evaluated the antifeedant activity of all 10 possible methyl hydroxy-methoxybenzoate isomers, demonstrating that biological activity varies considerably among these structurally similar compounds, with the most active isomer identified as methyl 2-hydroxy-3-methoxybenzoate [1]. While Methyl 5-hydroxy-2-methoxybenzoate was not included in this specific bioassay, the findings unequivocally establish that even a simple positional shift of functional groups can drastically alter function within this compound class [1]. This class-level inference strongly cautions against casual substitution; replacing this specific 2,5-substitution pattern with an alternative isomer or analog carries a high risk of unforeseen changes in reactivity, selectivity, or biological performance in a given research context. The high-strength differential evidence required for absolute selection is currently limited, making the precise control over substitution pattern the primary quantifiable justification for procurement.

Quantitative Evidence Guide for Methyl 5-hydroxy-2-methoxybenzoate (87513-63-1) Differentiation


Critical Functional Differences Among Methyl Hydroxy-Methoxybenzoate Positional Isomers

Legrand et al. (2004) synthesized and tested all ten possible methyl hydroxy-methoxybenzoate isomers for antifeedant activity against the pine weevil (Hylobius abietis) [1]. The study found that activity varied considerably across the complete set of isomers, with methyl 2-hydroxy-3-methoxybenzoate showing the highest effect [1]. While the specific isomer Methyl 5-hydroxy-2-methoxybenzoate was not part of the bioassay, this direct head-to-head comparison of related structures provides critical class-level evidence that the precise placement of functional groups dictates biological function [1]. The data strongly imply that a researcher requiring the 2-methoxy, 5-hydroxy pattern cannot assume equivalent performance from a different isomer.

Positional Isomers Structure-Activity Relationship Antifeedant Activity Pine Weevil

Divergent Physicochemical Properties Between 2,5- and 2,6-Substituted Isomers

A direct comparison of reported physical properties reveals distinct differences between Methyl 5-hydroxy-2-methoxybenzoate (2,5-isomer) and its common positional analog, Methyl 2-hydroxy-5-methoxybenzoate (2,6-isomer) . The target 2,5-isomer exhibits a lower density (1.216 g/cm³) compared to the 1.223 g/mL reported for the 2,6-isomer . While boiling points are not consistently reported under standard conditions for a direct quantitative comparison (the target is reported as 328.3°C at 760 mmHg and the analog at 235-240°C (lit.) ), the data suggest differing physical behavior that could impact experimental and industrial processes.

Physicochemical Properties Isomer Comparison Analytical Chemistry Formulation

Standardized Purity Benchmarking for Reproducible Research

A critical differentiator in procurement is the availability of certified purity and supporting analytical data. Methyl 5-hydroxy-2-methoxybenzoate is consistently offered at a standard purity of 98% from reputable vendors . Crucially, suppliers like Bidepharm provide batch-specific QC reports including NMR, HPLC, and GC, offering verifiable assurance of composition . This level of documented quality control is essential for reproducible research and contrasts with procurement from sources lacking such certifications.

Purity Quality Control Procurement Reproducibility

Isolated Toxicity Data Point Suggests Low Acute Mammalian Toxicity

An isolated data point from a toxicity assay reports that the lethal dose was evaluated in parental HIT cells for a compound with this structure, listing an activity value of 1 for 'Lethal dose' . While this provides a preliminary indication of low in vitro toxicity in this specific model, it should be viewed with extreme caution as it is not a direct comparative study against analogs. This is classified as weak supporting evidence for differentiation.

Toxicity Safety In Vitro LC50

Defined Application Scenarios for Methyl 5-hydroxy-2-methoxybenzoate (87513-63-1) Based on Verified Evidence


Precise Organic Synthesis Requiring a 2,5-Substituted Aromatic Scaffold

The primary validated application for Methyl 5-hydroxy-2-methoxybenzoate is as a well-defined chemical building block for regioselective organic synthesis. The distinct 2-methoxy, 5-hydroxy substitution pattern provides a unique handle for further derivatization, enabling the construction of more complex molecules with specific spatial arrangements of functional groups [1]. This scenario is ideal for medicinal chemistry projects exploring structure-activity relationships or total synthesis efforts where the precise substitution pattern is a non-negotiable part of the target molecule's design.

Method Development and Validation in Analytical Chemistry

Given its defined structure and high commercial purity (98% with QC documentation available), this compound is well-suited as a reference standard or test analyte in the development of analytical methods [1]. The availability of a specific isomer allows for the creation of robust HPLC or GC methods designed to separate or quantify this particular entity from a mixture, a task for which a generic or incorrect isomer would be unsuitable. Its documented density also supports this use case.

Biochemical or Agricultural Screening Focused on 2,5-Substituted Phenolics

While direct comparative bioactivity data is lacking, the established class-level principle that positional isomerism profoundly impacts function [1] justifies the procurement of this specific isomer for any screening campaign where the 2,5-pattern is of theoretical interest. This is particularly relevant in research on hydroxybenzoic acid derivatives for antioxidant, antimicrobial, or antifeedant applications, where the specific compound's performance must be empirically determined. It serves as the required probe to test hypotheses about the 2,5-motif, distinct from other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-hydroxy-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.